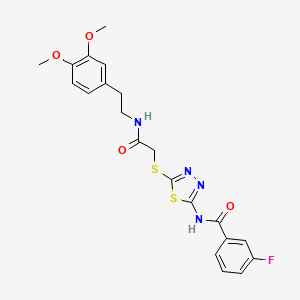

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4S2/c1-29-16-7-6-13(10-17(16)30-2)8-9-23-18(27)12-31-21-26-25-20(32-21)24-19(28)14-4-3-5-15(22)11-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICITFHVVGZONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound that incorporates a thiadiazole ring and a 3,4-dimethoxyphenethylamine moiety. This compound is being investigated for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

The molecular formula of this compound is , with a molecular weight of 518.6 g/mol. The structure features a thiadiazole ring which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit various biological activities including:

- Anticancer Activity : Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation in various studies.

- Antimicrobial Effects : Some derivatives demonstrate significant antibacterial and antifungal properties.

Anticancer Activity

A study highlighted the synthesis of novel 1,3,4-thiadiazole derivatives that were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that several compounds exhibited potent activity against K562 chronic myelogenous leukemia cells by inhibiting the Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM .

Case Studies

- Thiadiazole Derivatives : In vitro studies have demonstrated that certain thiadiazole derivatives possess significant antiproliferative activities against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and SMMC-7721 (hepatocellular carcinoma) using assays such as CCK-8 and sulforhodamine B .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with key molecular targets involved in cancer progression. For instance, molecular modeling studies suggest that specific moieties within these compounds facilitate binding to active sites on target proteins .

Antimicrobial Activity

The 1,3,4-thiadiazole ring has been recognized for its antimicrobial properties. Research has shown that derivatives can exhibit both antibacterial and antifungal activities:

- Antibacterial Activity : Compounds have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing significant inhibition at specific concentrations .

- Antifungal Activity : Certain derivatives have shown effective antifungal action against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Comparative Analysis of Biological Activity

| Compound | Activity Type | Target Organism | IC50/MIC Value |

|---|---|---|---|

| N-(5-Nitrothiazol-2-yl) | Anticancer | K562 Cells | 7.4 µM |

| Thiadiazole Derivative 1 | Antifungal | A. niger | MIC = 32 µg/mL |

| Thiadiazole Derivative 2 | Antibacterial | E. coli | MIC = 62.5 µg/mL |

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit various biological activities:

- Anticancer Activity

- Antimicrobial Effects

Anticancer Activity

Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation. For example:

- Case Study : A study evaluated novel 1,3,4-thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that several compounds exhibited potent activity against K562 chronic myelogenous leukemia cells by inhibiting the Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM.

Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with key molecular targets involved in cancer progression. Molecular modeling studies suggest that specific moieties within these compounds facilitate binding to active sites on target proteins.

Antimicrobial Activity

The 1,3,4-thiadiazole ring has been recognized for its antimicrobial properties. Research has shown that derivatives can exhibit both antibacterial and antifungal activities:

- Antibacterial Activity : Compounds have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing significant inhibition at specific concentrations.

- Antifungal Activity : Certain derivatives have shown effective antifungal action against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.

| Compound | Activity Type | Target Organism | IC50/MIC Value |

|---|---|---|---|

| N-(5-Nitrothiazol-2-yl) | Anticancer | K562 Cells | 7.4 µM |

| Thiadiazole Derivative 1 | Antifungal | A. niger | MIC = 32 µg/mL |

| Thiadiazole Derivative 2 | Antibacterial | E. coli | MIC = 62.5 µg/mL |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

- Methodology : The compound's synthesis likely involves coupling a 3-fluorobenzamide moiety with a 1,3,4-thiadiazole ring via a thioether linkage. Key steps include:

- Cyclization : Use concentrated sulfuric acid to facilitate thiadiazole ring closure, as demonstrated in similar syntheses of bicyclic thiadiazole derivatives .

- Coupling Reactions : Employ potassium carbonate in dry acetone for nucleophilic substitution between thiol-containing intermediates and halogenated acetamides (e.g., 2-chloroacetamide derivatives) .

- Purification : Recrystallize from ethanol or methanol to isolate pure product, monitored by TLC (chloroform:acetone, 3:1) .

Q. How can structural characterization be rigorously validated for this compound?

- Analytical Techniques :

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N and C–H···O/F bonds), as seen in structurally related thiadiazole-triazine hybrids .

- Spectroscopy : Confirm functional groups via IR (amide C=O at ~1670 cm⁻¹, thiadiazole C–S at ~1130 cm⁻¹) and ¹H NMR (δ 7.20–8.96 ppm for aromatic protons, δ 10.22 ppm for amide NH) .

- Mass Spectrometry : Use FAB-MS to detect molecular ions (e.g., [M+H]⁺ at m/z 384) and verify purity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for thiadiazole-fluorobenzamide hybrids?

- Case Study : If cytotoxicity assays show variability (e.g., IC₅₀ discrepancies across cell lines):

Re-evaluate Assay Conditions : Control for solvent effects (e.g., DMSO concentration ≤0.1%) and incubation time (48–72 hours) .

Molecular Docking : Compare binding affinities to target enzymes (e.g., PFOR or COX1/2) using AutoDock Vina, accounting for fluorine’s electronegativity and thiadiazole’s π-π stacking .

Metabolic Stability : Assess hepatic microsomal degradation to identify active metabolites contributing to inconsistent results .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Workflow :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps influenced by 3,4-dimethoxy groups) .

- ADMET Prediction : Use SwissADME to prioritize derivatives with favorable logP (2–4) and low CYP450 inhibition .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Arg120 in COX-2) to retain while modifying the thiophene or fluorobenzamide substituents .

Q. What experimental approaches validate hypothesized enzyme inhibition mechanisms?

- In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.